molecular formula C14H8BrClN2O B5776559 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No. B5776559
M. Wt: 335.58 g/mol
InChI Key: JFAAAEBTERWCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits various biochemical and physiological effects. These effects include the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the disruption of mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its selective binding with metal ions, which makes it a valuable tool for detecting these ions in biological samples. However, one of the limitations of using this compound is its potential cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage and delivery method for this compound to maximize its cytotoxic activity while minimizing its potential toxicity.
Another future direction is the investigation of the mechanism of action of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. More studies are needed to fully understand how this compound exerts its biological activity and to identify potential targets for its use in various applications.
In conclusion, 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a compound with significant potential for various scientific research applications. Its selective binding with metal ions and potent cytotoxic activity against cancer cells make it a valuable tool for detecting metal ions in biological samples and a promising candidate for further investigation as an anticancer agent. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in various applications.

Synthesis Methods

The synthesis of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 2-bromobenzoic acid and 4-chlorobenzohydrazide in the presence of a dehydrating agent such as phosphorous oxychloride. The resulting product is then cyclized with the help of a base such as potassium carbonate to obtain 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind with metal ions such as copper, zinc, and iron, making it a valuable tool for detecting these ions in biological samples.
Another area of research interest is the use of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation.

properties

IUPAC Name

2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)14-18-17-13(19-14)9-5-7-10(16)8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAAAEBTERWCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.